![molecular formula C18H24BrIN2O4 B2837525 4-((6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl)methyl)-4-methylmorpholin-4-ium iodide CAS No. 1104732-15-1](/img/structure/B2837525.png)
4-((6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl)methyl)-4-methylmorpholin-4-ium iodide
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Overview
Description
The compound “4-((6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl)methyl)-4-methylmorpholin-4-ium iodide” is a complex organic molecule. It contains a bromine atom, an ethoxycarbonyl group, a hydroxy group, a methyl group, an indole ring, a morpholinium ring, and an iodide ion .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results. Such properties would include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Anti-Inflammatory Agents
The compound’s structure suggests potential anti-inflammatory properties. Inflammation is a complex process involving various cell types and mediators. Nonsteroidal anti-inflammatory drugs (NSAIDs) often inhibit cyclooxygenase (COX) activity, which is crucial for prostaglandin synthesis. Some derivatives of this compound have been evaluated as potent inhibitors of COX-2, inducible NO synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) expression in human keratinocytes . These findings indicate its potential as a novel class of anti-inflammatory agents.
Quinazolinone Derivatives
The compound belongs to the quinazolinone family. Quinazolinones exhibit diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects. Further exploration of its structure–activity relationships could reveal additional therapeutic applications .
Pyrazole Derivatives
Considering the presence of a pyrazole moiety, this compound may have applications in medicinal chemistry. Pyrazoles are versatile building blocks in drug discovery due to their diverse pharmacological activities. Investigating its interactions with biological targets could lead to novel drug candidates .
Isoxazole Synthesis
The compound’s structure contains elements resembling isoxazoles. Metal-free synthetic routes to isoxazoles are of interest in organic synthesis. Understanding its reactivity and potential transformations could contribute to the development of efficient synthetic methods .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially be involved in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.
Result of Action
Given its potential involvement in sm cross-coupling reactions , the compound could play a role in the synthesis of complex organic molecules.
Action Environment
The success of sm cross-coupling reactions, in which similar compounds may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-methylmorpholin-4-ium-4-yl)methyl]indole-3-carboxylate;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O4.HI/c1-4-25-18(23)17-12-9-16(22)13(19)10-14(12)20(2)15(17)11-21(3)5-7-24-8-6-21;/h9-10H,4-8,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGRMEIDXPXTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)C[N+]3(CCOCC3)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrIN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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